molecular formula C10H9NO2S B15339045 Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate

Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15339045
M. Wt: 207.25 g/mol
InChI Key: SRRMAWVZAOVPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD31735624, also known as Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate, is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a thienyl group and a carboxylate ester. Its molecular formula is C10H9NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-furyl)-1H-pyrrole-2-carboxylate: Similar structure but with a furan ring instead of a thienyl group.

    Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness

Methyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group enhances its electronic properties, making it suitable for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 3-thiophen-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-7(4-5-11-9)8-3-2-6-14-8/h2-6,11H,1H3

InChI Key

SRRMAWVZAOVPQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.